molecular formula C7H19NSn B086307 N-Ethyl-N-trimethylstannylethanamine CAS No. 1068-74-2

N-Ethyl-N-trimethylstannylethanamine

Cat. No.: B086307
CAS No.: 1068-74-2
M. Wt: 235.94 g/mol
InChI Key: QDFNWIQZWWQGHG-UHFFFAOYSA-N
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Description

N-Ethyl-N-trimethylstannylethanamine is an organotin compound featuring a tertiary amine backbone substituted with an ethyl group and a trimethylstannyl (Sn(CH₃)₃) group. Organotin compounds are notable for their applications in catalysis, stabilizers, and organic synthesis, though their use is often restricted due to toxicity concerns .

Properties

CAS No.

1068-74-2

Molecular Formula

C7H19NSn

Molecular Weight

235.94 g/mol

IUPAC Name

N-ethyl-N-trimethylstannylethanamine

InChI

InChI=1S/C4H10N.3CH3.Sn/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H3;/q-1;;;;+1

InChI Key

QDFNWIQZWWQGHG-UHFFFAOYSA-N

SMILES

CCN(CC)[Sn](C)(C)C

Canonical SMILES

CCN(CC)[Sn](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

N-Ethyl-N-[(trimethylsilyl)methyl]ethanamine (CAS 10545-36-5)

  • Molecular Formula : C₈H₂₁NSi
  • Molecular Weight : 159.34 g/mol .
  • Key Properties: Ionization Energy (IE): 7.93 eV . logP (octanol-water): 2.206 .
  • Comparison: The trimethylsilyl (Si(CH₃)₃) group reduces electrophilicity compared to the stannyl analog. Higher logP for the stannyl variant (estimated >3.0) suggests greater lipophilicity, impacting bioavailability and environmental persistence .

Triethylamine (N,N-Diethylethanamine, CAS 121-44-8)

  • Molecular Formula : C₆H₁₅N
  • Molecular Weight : 101.19 g/mol .
  • Key Properties :
    • Boiling Point: 90°C .
    • Solubility: 133 g/L in water .
    • Flash Point: -11°C (flammable) .
  • Comparison: Triethylamine lacks the metalloid (Sn/Si) substituent, resulting in lower molecular weight and higher volatility.

2-Chloro-N,N-diethylethanamine (CAS 100-35-6)

  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : 135.64 g/mol .
  • Key Properties :
    • Reactivity: The chloro group enables nucleophilic substitution, unlike the inert Sn–C bonds in the stannyl compound .
  • Comparison :
    • The stannyl group’s electron-donating capacity contrasts with the electron-withdrawing chloro substituent, altering amine basicity and coordination behavior .

Physicochemical and Functional Differences

Property N-Ethyl-N-trimethylstannylethanamine (Estimated) N-Ethyl-N-[(trimethylsilyl)methyl]ethanamine Triethylamine 2-Chloro-N,N-diethylethanamine
Molecular Weight ~220–230 g/mol 159.34 g/mol 101.19 g/mol 135.64 g/mol
logP (octanol-water) >3.0 2.206 1.45 (estimated) 1.80 (estimated)
Boiling Point >150°C (estimated) Not reported 90°C ~200°C (estimated)
Reactivity Lewis acidic (Sn center) Moderate Lewis acidity (Si center) Weak base Electrophilic (Cl substituent)
Toxicity High (organotin toxicity) Low (silicon biocompatibility) Moderate (irritant) High (alkylating agent)

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